Adenosine, 2-(4-nitrophenyl)-

Description

Contextualization within the Purinergic Signaling System and Nucleoside Chemistry

The purinergic signaling system is a ubiquitous and ancient signaling network in which purine (B94841) nucleotides and nucleosides, such as adenosine (B11128) and adenosine triphosphate (ATP), act as extracellular signaling molecules. googleapis.com These molecules mediate their effects by binding to specific purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP) receptors. The P1 receptors are further subdivided into four subtypes: A1, A2A, A2B, and A3. nih.gov These receptors are involved in regulating a wide range of bodily functions, including cardiovascular activity, neurotransmission, and inflammation. nih.gov

The chemical modification of natural nucleosides like adenosine is a cornerstone of medicinal chemistry and chemical biology. mdpi.com By altering the structure of the parent compound, scientists can create analogs with novel biological activities, enhanced stability, or specific affinities for receptor subtypes. The synthesis of 2-substituted adenosine derivatives, in particular, has been a fertile area of research, yielding compounds with diverse pharmacological profiles, including agonists and antagonists for various adenosine receptor subtypes. acs.org Adenosine, 2-(4-nitrophenyl)- fits into this context as a synthetic tool compound, allowing researchers to explore the structure-activity relationships of ligands for adenosine receptors and to investigate the biological consequences of receptor activation or blockade. acs.org The introduction of the 4-nitrophenyl group at the 2-position of the purine ring significantly alters the electronic and steric properties of the molecule compared to endogenous adenosine, leading to unique interactions with its biological targets.

Historical Development and Significance as a Synthetic Adenosine Derivative

The journey to understanding Adenosine, 2-(4-nitrophenyl)- is intertwined with the broader history of synthesizing and studying 2-substituted adenosine analogs. Early methods for the synthesis of 2-substituted adenines were developed to explore the chemical and biological properties of this class of compounds. acs.org

A pivotal moment in the story of this specific derivative came in 1990 when a group of researchers led by A. Matsuda made a serendipitous discovery. While investigating the mutagenic properties of a crude preparation of 2-phenyladenosine, they found that the mutagenicity was not due to 2-phenyladenosine itself. Instead, the biological activity was traced to contaminants present in the sample, which were identified as 2-(m- and p-nitrophenyl)-adenosines. nih.govoup.com This discovery was significant as it unveiled a new class of mutagenic nucleosides.

Subsequent structure-activity relationship studies by the same group revealed that 2-(p-nitrophenyl)-2'-deoxyadenosine (B217605) was a potent mutagen, even more so than the well-known mutagen 4-nitroquinoline (B1605747) N-oxide. nih.govoup.com This finding highlighted the critical role of the nitrophenyl group in conferring mutagenic activity. The synthesis of these compounds was achieved by reacting 5-amino-4-cyanoimidazole riboside with the corresponding nitrobenzonitriles. oup.com

While initially identified for its mutagenic properties, the significance of Adenosine, 2-(4-nitrophenyl)- and related compounds extends to their use as pharmacological tools to study purinergic receptors. The development of synthetic adenosine derivatives has been crucial for characterizing the different adenosine receptor subtypes and for developing selective ligands. nih.govnih.gov Although not developed as a therapeutic agent, Adenosine, 2-(4-nitrophenyl)- serves as a valuable research compound for understanding the structural requirements for ligand binding and activation of adenosine receptors, thereby contributing to the design of more selective and potent therapeutic agents targeting the purinergic system.

Research Findings

Subsequent research has further elucidated the biological activities of nitrophenyl-substituted adenosine derivatives, particularly in the context of mutagenicity and their interactions with the purinergic system.

A study on the mutagenicity of various (p-nitrophenyl)adenine derivatives in Salmonella typhimurium revealed that the direct linkage of the p-nitrophenyl ring to the purine ring is crucial for their mutagenic effect. This suggests the importance of the coplanar character of the nitrophenyl and purine rings for their biological activity. The study also confirmed that the nitro group is essential for the mutagenicity. nih.gov

The following table summarizes the mutagenic potency of 2-(p-nitrophenyl)adenosine and its related derivatives as reported by Matsuda et al. (1990). The data is presented as the number of revertants per nanomole of the compound in Salmonella typhimurium strains TA98 and TA100, which are used to detect frameshift and base-pair substitution mutagens, respectively.

| Compound | TA98 Revertants/nmol | TA100 Revertants/nmol |

| 2-(p-Nitrophenyl)-adenosine (5p) | 1.8 | 3.5 |

| 2-(p-Nitrophenyl)-adenine (7p) | 12 | 15 |

| 2-(p-Nitrophenyl)-2'-deoxyadenosine (15p) | 48 | 25 |

| 4-Nitroquinoline N-oxide (4NQO) | 4.5 | 1.5 |

| Data sourced from Matsuda et al., Nucleic Acids Research, 1990. oup.com |

The interaction of adenosine derivatives with adenosine receptors is a key area of research. While specific binding data for Adenosine, 2-(4-nitrophenyl)- is not extensively detailed in the provided search results, the broader context of 2-substituted adenosine analogs suggests its potential to interact with adenosine receptor subtypes. The development of selective agonists and antagonists for these receptors is a major goal in medicinal chemistry, with potential therapeutic applications in a variety of diseases. nih.govacs.org The unique structural features of Adenosine, 2-(4-nitrophenyl)- make it a continued subject of interest for understanding the complex pharmacology of the purinergic system.

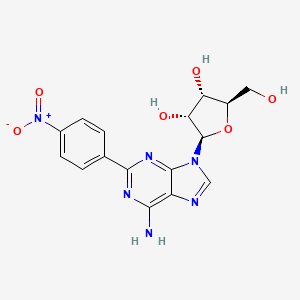

Structure

3D Structure

Properties

CAS No. |

37151-16-9 |

|---|---|

Molecular Formula |

C16H16N6O6 |

Molecular Weight |

388.33 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-(4-nitrophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H16N6O6/c17-13-10-15(20-14(19-13)7-1-3-8(4-2-7)22(26)27)21(6-18-10)16-12(25)11(24)9(5-23)28-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1 |

InChI Key |

HNRQCEZXCMMODB-UBEDBUPSSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2 4 Nitrophenyl Adenosine

Synthetic Strategies for the 2-(4-Nitrophenyl) Moiety Incorporation

The direct and unambiguous synthesis of 2-(4-nitrophenyl)adenosine is crucial for its study and application. A key method involves the construction of the purine (B94841) ring system from an imidazole (B134444) precursor.

Researchers have successfully synthesized 2-(p-nitrophenyl)adenosine in high yield from a 4-cyano-5-aminoimidazole nucleoside. tandfonline.com This strategy involves treating the imidazole precursor with p-nitrobenzonitrile in methanolic ammonia (B1221849). tandfonline.comoup.com The reaction proceeds via a cyclization mechanism, where the amino group of the imidazole attacks the nitrile carbon of p-nitrobenzonitrile, leading to the formation of the purine ring and the desired 2-substituted adenosine (B11128) derivative.

A specific protocol describes heating a mixture of 2',3',5'-tri-O-acetyl-5-amino-4-cyanoimidazole riboside and p-nitrobenzonitrile in methanolic ammonia within a sealed steel tube at 170°C. oup.com This process yielded 2-(p-nitrophenyl)-adenosine (5p) with a 71% yield. tandfonline.comoup.com This synthetic route is advantageous as it can also be applied to create ortho- and meta-substituted analogs by using the corresponding o- or m-nitrobenzonitriles, which produced yields of 20% and 51% respectively. tandfonline.com

Table 1: Synthesis of 2-(Nitrophenyl)adenosine Isomers

| Compound | Starting Materials | Yield | Melting Point (°C) |

|---|---|---|---|

| 2-(p-nitrophenyl)-adenosine | 2',3',5'-tri-O-acetyl-5-amino-4-cyanoimidazole riboside, p-nitrobenzonitrile | 71% | 252-253 |

| 2-(m-nitrophenyl)-adenosine | 2',3',5'-tri-O-acetyl-5-amino-4-cyanoimidazole riboside, m-nitrobenzonitrile | 51% | N/A |

| 2-(o-nitrophenyl)-adenosine | 2',3',5'-tri-O-acetyl-5-amino-4-cyanoimidazole riboside, o-nitrobenzonitrile | 20% | N/A |

Data sourced from Nagahara et al. (1987). tandfonline.comoup.com

Protecting Group Chemistry in Oligonucleotide Synthesis Utilizing 2-(4-nitrophenyl)ethyl and Related Derivatives

In the complex field of oligonucleotide synthesis, protecting groups are essential to temporarily mask reactive functional groups and ensure the correct formation of phosphodiester bonds. organic-chemistry.orgtotal-synthesis.com The 2-(4-nitrophenyl)ethyl (NPE) and 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) groups have emerged as versatile and highly effective protecting groups, particularly in the phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis. nih.govumich.edubibliotekanauki.pl

The primary advantage of NPE and NPEOC groups lies in their unique cleavage conditions. They are stable to the weak acidic and basic conditions typically used during the synthetic cycle, yet they can be efficiently removed via a β-elimination reaction using a non-nucleophilic base, most commonly 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). umich.edubibliotekanauki.plnih.gov This orthogonality allows for selective deprotection without compromising the integrity of other protecting groups or the oligonucleotide chain itself. total-synthesis.com

A universal blocking strategy has been developed utilizing these groups:

2-(4-nitrophenyl)ethyl (NPE): This group is used for the protection of O4 on thymine (B56734) and uracil (B121893) (O4-T, O4-U) and O6 on guanosine (B1672433) (O6-dG, O6-G). nih.gov

2-(4-nitrophenyl)ethoxycarbonyl (NPEOC): This group is employed for the protection of the exocyclic amino groups on cytosine, adenine (B156593), and guanine (B1146940) (dC, C, dA, A, dG, G). nih.govgenesilico.pl

These protected nucleosides are converted into 5'-O-dimethoxytrityl derivatives and then phosphitylated to create the fully protected 3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidites), which are the building blocks for automated oligonucleotide synthesis. nih.gov The NPE group has also been used for phosphate (B84403) protection. nih.gov Furthermore, related derivatives like the 2-(4-nitrophenyl)ethylsulfonyl (Npes) group have been developed as another type of protection in nucleoside chemistry. tandfonline.com

The use of NPE/NPEOC protection has been successfully combined with other protecting groups, such as the 2'-O-1[2-(4-nitrophenyl)ethoxy]-ethyl function for the sugar moiety in ribonucleoside phosphoramidites, to facilitate the machine-aided synthesis of oligoribonucleotides. bibliotekanauki.pl

Table 2: Application of 2-(4-Nitrophenyl)-Based Protecting Groups

| Protecting Group | Abbreviation | Target Functional Group | Deprotection Reagent |

|---|---|---|---|

| 2-(4-nitrophenyl)ethyl | NPE | O-alkylation (O4-T/U, O6-G) | DBU |

| 2-(4-nitrophenyl)ethoxycarbonyl | NPEOC | Amino protection (N-dC/C, dA/A, dG/G) | DBU |

| 2-(4-nitrophenyl)ethylsulfonyl | Npes | Hydroxyl protection | DBU |

Data sourced from Pfleiderer et al. nih.govbibliotekanauki.pltandfonline.com

Design and Synthesis of Related Adenosine Analogs and Conjugates

The core structure of 2-(4-nitrophenyl)adenosine has inspired the design and synthesis of a wide range of related analogs and conjugates to explore structure-activity relationships and develop new chemical probes.

One of the most significant analogs is 2'-deoxy-2-(p-nitrophenyl)adenosine . tandfonline.com Its synthesis involves a multi-step sequence starting from 2'-deoxyadenosine, which includes selective protection of the 3',5'-hydroxyl groups, Barton deoxygenation of a thiocarbonyl derivative, synthesis of the nitrophenylpyrimidine portion, and final deblocking. tandfonline.com This compound was identified as a potent mutagen, highlighting the impact of both the 2-aryl substituent and the deoxyribose sugar on biological activity. tandfonline.comoup.comtandfonline.com

Other synthetic modifications at the 2-position of adenosine have been extensively explored. For instance, palladium-catalyzed cross-coupling reactions of 2-iodoadenosine (B13990) with terminal alkynes have been used to synthesize 2-alkynyl-adenosines . tandfonline.comtandfonline.com While structurally different, this work illustrates the broader effort to introduce carbon-carbon bonds at the C-2 position to create novel adenosine analogs. tandfonline.com

The synthesis of 2-arylalkylether derivatives of adenosine has also been reported. acs.org These compounds are prepared through the alkylation of 2-oxypurine nucleosides. This approach has led to the identification of potent agonists for the A2B adenosine receptor. acs.org Similarly, research into 2-aryl-6-morpholinopurine derivatives has yielded potent antagonists for various adenosine receptor subtypes. nih.gov

Conjugation chemistry has been applied to link adenosine derivatives to other molecules to create functional probes. A notable example is the synthesis of Triton X-405 adenosine conjugates . olemiss.edu One synthetic route involved a four-step process: tosylation and amination of Triton X-405, followed by an EDC-coupling reaction with 2',3'-Isopropylidene adenosine-5'-carboxylic acid, and subsequent deprotection of the acetonide. olemiss.edu Other strategies have focused on creating N6-phenyladenosine congeners by using the carboxyl group of N6-[4-(carboxymethyl)phenyl]adenosine as a functional handle for further elaboration. nih.gov These conjugates are designed for a variety of applications, including their use as receptor probes and for drug targeting. nih.gov

Table 3: Examples of Synthesized 2-Substituted Adenosine Analogs

| Analog/Conjugate | Key Synthetic Feature | Precursor Compound | Purpose/Finding |

|---|---|---|---|

| 2'-Deoxy-2-(p-nitrophenyl)-adenosine | Barton deoxygenation, multi-step synthesis | 2'-Deoxyadenosine derivative | Potent mutagen tandfonline.comtandfonline.com |

| 2-(2-Arylethyl)oxo adenosine derivatives | Alkylation of 2-oxypurine nucleosides | 2-Oxypurine nucleoside | Potent A2B adenosine receptor agonists acs.org |

| 2-Aryl-6-morpholinopurine derivatives | Modification at C6 position | 2-Arylpurine | Adenosine receptor antagonists nih.gov |

| Triton X-405 adenosine conjugate | EDC-coupling | 2',3'-Isopropylidene adenosine-5'-carboxylic acid | Chemical probe development olemiss.edu |

Pharmacological Characterization and Adenosine Receptor Interactions of 2 4 Nitrophenyl Adenosine Analogs

Ligand Binding Studies and Receptor Affinity Profiling

Ligand binding studies are fundamental in characterizing the interaction of a compound with its receptor. These assays determine the affinity of a ligand for a specific receptor subtype, providing insights into its potential potency and selectivity.

Evaluation of Binding Affinity to Adenosine (B11128) Receptor Subtypes (A1, A2A, A2B, A3)

The affinity of 2-substituted adenosine analogs, including those with aryl groups like the 4-nitrophenyl moiety, has been evaluated at the four human adenosine receptor (AR) subtypes: A1, A2A, A2B, and A3. These studies are typically performed using membrane preparations from cell lines, such as Chinese Hamster Ovary (CHO) cells, that are stably transfected to express a single human AR subtype. nih.govresearchgate.netresearchgate.net This ensures that the observed binding is specific to the receptor of interest.

Generally, 2-substituted adenosine derivatives exhibit a wide range of affinities for the different AR subtypes. nih.gov For example, certain 2-alkoxyadenosine derivatives show high selectivity for the A2A receptor. nih.gov In contrast, other modifications at the 2-position can confer high affinity for the A3 receptor. nih.gov The introduction of a 2-phenylethyl moiety, for instance, results in higher A3AR affinity when linked via an ether group compared to an amine or thioether linkage. nih.gov The affinity of various 2-substituted adenosine analogs is presented in Table 1.

Table 1: Binding Affinities (Ki, nM) of Representative 2-Substituted Adenosine Analogs at Human Adenosine Receptors This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | 2-Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |

|---|---|---|---|---|---|

| 2-(Phenylethyl)oxy-adenosine | -OCH2CH2Ph | >100 | - | 54 | nih.gov |

| 2-(Phenylethyl)amino-adenosine | -NHCH2CH2Ph | >100 | - | 310 | nih.gov |

| 2-(Phenylethyl)thio-adenosine | -SCH2CH2Ph | >100 | - | 1960 | nih.gov |

| 2-(Benzyl)oxy-adenosine | -OCH2Ph | >100 | - | 117 | nih.gov |

| 2-(3-Chlorobenzyl)oxy-adenosine | -OCH2(3-Cl)Ph | >100 | - | 72 | nih.gov |

| 2-(Phenylmethyl)thio-adenosine | -SCH2Ph | - | - | 68 | semanticscholar.org |

| 2-(Phenylethyl)thio-NECA | -SCH2CH2Ph | - | 24 | - | semanticscholar.org |

Data for 2-(4-nitrophenyl)adenosine is not specified in the cited sources. The table includes related compounds to illustrate the impact of the 2-substituent.

Radioligand Binding Assays and Methodological Considerations

Radioligand binding assays are the standard method for determining the affinity of a test compound for a receptor. researchgate.net This technique involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind with high affinity and specificity to the target receptor. The assay measures the ability of a non-labeled test compound, such as 2-(4-nitrophenyl)adenosine, to compete with and displace the radioligand from the receptor.

The general procedure for these assays involves incubating membranes from cells expressing the specific adenosine receptor subtype with a fixed concentration of a selective radioligand and varying concentrations of the competing test compound. researchgate.net Commonly used radioligands for adenosine receptor subtypes include:

A1 Receptor: [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), an antagonist. nih.gov

A2A Receptor: [³H]CGS 21680 or [³H]ZM241385, an agonist and antagonist respectively. nih.govnih.gov

A3 Receptor: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]AB-MECA), an agonist. nih.gov

After incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. Current time information in Bangalore, IN. The amount of radioactivity trapped on the filters, which represents the bound radioligand, is then quantified using a scintillation counter. The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to a Ki value (inhibition constant), which represents the affinity of the test compound for the receptor. nih.gov

Receptor Selectivity Profiles of 2-(4-nitrophenyl)adenosine Derivatives

The receptor selectivity profile of a compound describes its relative affinity for different receptor subtypes. A compound is considered selective if it binds with significantly higher affinity to one receptor subtype over others. This is a crucial aspect of pharmacological characterization, as it can predict the specificity of the compound's biological effects.

The selectivity of 2-substituted adenosine analogs is highly dependent on the nature of the substituent at the 2-position. nih.govnih.gov For example, 2-alkoxyadenosine derivatives have been developed that are highly selective for the A2A receptor. nih.gov Conversely, other modifications at the C2 position can lead to compounds with high selectivity for the A3 receptor. nih.govrsc.org For instance, combining an A1-favoring N⁶-substituent with an A3-favoring 2-arylalkynyl group on an adenine (B156593) core resulted in compounds with high selectivity for the A3AR. nih.gov

Structure-Activity Relationship (SAR) Studies of 2-(4-nitrophenyl)adenosine Analogs

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. By systematically modifying parts of a molecule and observing the effects on receptor binding and efficacy, researchers can identify key structural features required for a desired pharmacological profile.

Impact of Substituent Modifications on Adenosine Receptor Binding and Efficacy

For 2-substituted adenosine analogs, the nature of the group at the 2-position of the purine (B94841) ring is a critical determinant of affinity and selectivity at adenosine receptors. nih.govnih.gov

Linker Atom: The atom connecting the aryl ring to the purine C2 position significantly impacts A3AR affinity. For a 2-phenylethyl substituent, an ether linkage (-O-) provides substantially higher affinity for the A3AR compared to an amine (-NH-) or a thioether (-S-) linkage. nih.gov Similarly, in a series of 2-substituted N⁶-cyclohexyladenine derivatives, the order of affinity at the A3AR was found to be oxy ≥ amino > thio for the phenyl group attached at the 2-position. nih.gov

Aryl Ring Substitution: Modifications to the phenyl ring itself also modulate activity. In a series of 2-aryl-1,2,4-triazolo[4,3-a]quinoxaline antagonists, substituents on the 2-phenyl ring were found to influence A3AR affinity. tandfonline.com While direct SAR on the 4-nitrophenyl group of 2-(4-nitrophenyl)adenosine is limited, studies on other scaffolds provide insights. For instance, in a series of thiazolidine-2,4-dione-acridine hybrids, compounds with a 4-nitrophenyl substituent generally showed diminished anticancer activity compared to those with other substitutions. nih.gov This suggests that the strong electron-withdrawing nature of the nitro group can have a significant, and sometimes detrimental, effect on biological activity.

Combined Substitutions: The combination of modifications at the N⁶ and C2 positions can lead to highly potent and selective ligands. For example, combining N⁶-substituents known to favor A1AR affinity with C2-substituents that favor A3AR affinity has been a strategy to develop selective A3AR antagonists from an adenine scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors—numerical representations of physicochemical properties—to predict the activity of new, untested compounds.

While no specific QSAR studies focused on 2-(4-nitrophenyl)adenosine were identified, QSAR analyses have been applied to related series of adenosine receptor ligands. For example, a QSAR study was conducted on 2-aryl-1,2,4-triazolo[4,3-α]quinoxaline derivatives as human A3AR antagonists. tandfonline.com This study revealed that for one series of these compounds, substituents with a larger field effect at the R-position on the phenyl ring led to more efficient receptor binding. tandfonline.com For another related series, a strong electron-withdrawing substituent at the same position was predicted to enhance the binding affinity (pKi). tandfonline.com

Another QSAR modeling study on A2B adenosine receptor agonists suggested that bulky substituents at the 2 and N⁶ positions occupy distinct and non-overlapping pockets within the receptor's binding site. These models help rationalize the observed SAR and guide the design of new analogs with improved potency and selectivity. A QSAR model for 2-(4-nitrophenyl)adenosine and its analogs would require a dataset of structurally related compounds with measured binding affinities, which is not currently available in the public domain.

Allosteric Modulation of Adenosine Receptors by 2-(4-nitrophenyl)adenosine Derivatives

Allosteric modulation represents a sophisticated mechanism for fine-tuning receptor activity. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. frontiersin.org This interaction can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effect of the orthosteric ligand. frontiersin.org This mode of action offers potential therapeutic advantages, such as greater subtype selectivity and a reduced risk of side effects associated with continuous receptor activation or blockade. frontiersin.org

A comprehensive review of the scientific literature reveals that while allosteric modulation of adenosine receptors is a well-established field of research, there is a notable lack of specific data on 2-(4-nitrophenyl)adenosine and its direct derivatives acting as allosteric modulators. Research has predominantly focused on other chemical scaffolds.

However, compounds containing a nitrophenyl group, albeit on different molecular frameworks, have been identified as allosteric modulators of adenosine receptors. For instance, a patent has described thiophene (B33073) derivatives, such as [2-amino-5-(4-nitrophenyl)-4-(3-trifluoromethylphenyl)thiophen-3-yl]phenyl methanone , as allosteric enhancers for the A₁ adenosine receptor. google.com Additionally, 2-Amino-4-(3-nitrophenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile has been characterized as a negative allosteric modulator of the A₂A receptor. acs.orgnih.gov Another related compound, 6-S-[(4-nitrophenyl)methyl]-6-thioinosine (NBMPR) , which is an inosine (B1671953) analog, has been shown to selectively activate human A₂A receptors, and its effects can be enhanced by a positive allosteric modulator. nih.gov

These examples highlight that the nitrophenyl moiety can be a component of molecules that allosterically modulate adenosine receptors. Nevertheless, the specific contribution of this group when attached to the 2-position of an adenosine scaffold in the context of allosteric modulation has not been detailed in the available research. The primary focus for 2-aryl-adenosine derivatives, including the 2-(4-nitrophenyl) analog, has been on their role as orthosteric ligands, with modifications aimed at altering their affinity and selectivity for the different adenosine receptor subtypes.

The table below summarizes the findings on compounds with a nitrophenyl group that exhibit allosteric modulation at adenosine receptors, emphasizing that these are not 2-(4-nitrophenyl)adenosine derivatives.

| Compound Name | Receptor Target | Type of Modulation |

| [2-amino-5-(4-nitrophenyl)-4-(3-trifluoromethylphenyl)thiophen-3-yl]phenyl methanone | A₁ | Positive Allosteric Modulator |

| 2-Amino-4-(3-nitrophenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile | A₂A | Negative Allosteric Modulator |

| 6-S-[(4-nitrophenyl)methyl]-6-thioinosine (NBMPR) | A₂A | Activator (potentiated by PAMs) |

Table 1: Examples of Nitrophenyl-Containing Allosteric Modulators of Adenosine Receptors (Non-adenosine Scaffolds)

Further research is required to determine if 2-(4-nitrophenyl)adenosine or its analogs can function as allosteric modulators of adenosine receptors and to elucidate the structure-activity relationships that would govern such interactions.

Molecular Mechanisms and Cellular Pharmacology of 2 4 Nitrophenyl Adenosine and Its Analogs

Adenosine (B11128) Receptor-Mediated Intracellular Signaling Pathways

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. biotoxik.it There are four subtypes: A₁, A₂A, A₂B, and A₃. frontiersin.org Analogs such as 2-(4-nitrophenyl)adenosine are designed to interact with these receptors, triggering downstream intracellular signaling events. The 2-substitution on the adenosine molecule is often utilized to confer selectivity, particularly for the A₂A receptor subtype.

G Protein Coupling and Downstream Effector Systems (e.g., Adenylyl Cyclase, cAMP, MAPK Cascades)

The activation of adenosine receptors by an agonist initiates a cascade of intracellular events beginning with the coupling to specific heterotrimeric G proteins. researchgate.net The A₂A and A₂B receptors typically couple to stimulatory G proteins (Gαs), while the A₁ and A₃ receptors couple to inhibitory G proteins (Gαi/o). frontiersin.org

Activation of the A₂A receptor, a prototypical Gs-coupled receptor, by an agonist leads to the dissociation of the Gαs subunit, which in turn binds to and activates the enzyme adenylyl cyclase. nih.govresearchgate.netwikipedia.org Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.org This increase in intracellular cAMP levels serves as a crucial second messenger, activating downstream effectors, most notably Protein Kinase A (PKA). nih.govmdpi.com

The signaling cascade can further propagate to involve Mitogen-Activated Protein Kinase (MAPK) pathways. frontiersin.org PKA, activated by cAMP, can phosphorylate various substrates, including transcription factors like the cAMP response element-binding protein (CREB). researchgate.net Additionally, A₂A receptor signaling can modulate MAPK cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, influencing cellular processes such as proliferation and differentiation. researchgate.netresearchgate.net The specific cellular response is context-dependent, varying with cell type and the presence of other signaling inputs. nih.gov

Table 1: Adenosine Receptor G Protein Coupling and Primary Effector

| Receptor Subtype | Primary G Protein | Downstream Effector System | Effect on cAMP |

|---|---|---|---|

| A₁ | Gαi/o | Inhibition of Adenylyl Cyclase | Decrease |

| A₂A | Gαs | Activation of Adenylyl Cyclase | Increase |

| A₂B | Gαs/Gαq | Activation of Adenylyl Cyclase / Phospholipase C | Increase |

Receptor Crosstalk and Heteromeric Complex Formation (e.g., Adenosine-Dopamine Receptor Interactions)

A significant aspect of adenosine receptor pharmacology is their ability to form heteromeric complexes with other GPCRs, leading to allosteric modulation and signal integration. nih.gov A well-characterized example is the interaction between the adenosine A₂A receptor and the dopamine (B1211576) D₂ receptor, which are highly co-expressed in striatopallidal GABAergic neurons. nih.gov

Biophysical studies using techniques like fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) have confirmed that A₂A and D₂ receptors form constitutive heteromers in living cells. nih.govub.edu Within these A₂A-D₂ heteromeric complexes, an antagonistic interaction exists. nih.gov Activation of the A₂A receptor by an agonist reduces the affinity of the D₂ receptor for its endogenous ligand, dopamine. frontiersin.org This allosteric modulation inhibits D₂ receptor-mediated signaling. nih.gov This receptor crosstalk is a key mechanism for modulating dopaminergic neurotransmission and is a significant area of interest for therapeutic development in neurological disorders. nih.govconsensus.app The interaction is believed to involve specific transmembrane domains, with the fifth transmembrane domain and the third intracellular loop of the D₂ receptor being part of the interface with the A₂A receptor. nih.gov

Enzymatic Interactions and Purine (B94841) Metabolism Modulation

The physiological effects of adenosine analogs are also determined by their interactions with enzymes that regulate purine levels. The two primary enzymatic systems are those that metabolize adenosine itself and those that control its extracellular production.

Substrate Properties for Adenosine Deaminase and Related Purine-Metabolizing Enzymes

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. banglajol.info The activity of ADA effectively terminates adenosine signaling by reducing its bioavailability. banglajol.info

The suitability of an adenosine analog as a substrate for ADA is highly dependent on its chemical structure. nih.gov Studies on the substrate specificity of ADA have shown that modifications to the purine ring or the ribose sugar can dramatically alter the rate of deamination. While ADA has the highest preference for adenosine, it can process other analogs like 2'-deoxyadenosine, albeit less efficiently. researchgate.net The introduction of a bulky substituent at the C2 position of the adenine (B156593) base, such as the 4-nitrophenyl group in 2-(4-nitrophenyl)adenosine, is likely to create steric hindrance within the enzyme's active site. This would be expected to render the compound a poor substrate for ADA, thereby increasing its metabolic stability and prolonging its action at adenosine receptors compared to endogenous adenosine.

Influence on Extracellular Adenosine Levels via Ecto-Nucleotidases

Extracellular adenosine is primarily generated through the sequential hydrolysis of released ATP. This process is mediated by a cascade of cell-surface enzymes known as ecto-nucleotidases. A key enzyme in this pathway is ecto-5'-nucleotidase (CD73), which catalyzes the final step, the dephosphorylation of adenosine monophosphate (AMP) to adenosine. nih.govnih.gov The activity of CD73 is therefore a critical determinant of local extracellular adenosine concentrations available to activate receptors. frontiersin.org

As an exogenous adenosine analog, 2-(4-nitrophenyl)adenosine acts directly on adenosine receptors, bypassing the need for endogenous production by ecto-nucleotidases like CD73. Its presence mimics a state of elevated local adenosine. The compound itself is not a substrate for CD73 and is not expected to directly modulate the enzyme's catalytic activity on AMP. However, by activating adenosine receptor pathways, particularly the A₂A receptor which is often functionally linked to CD73, it can trigger downstream effects that are normally initiated by CD73-generated adenosine. nih.gov

Mutagenic Properties of 2-(4-nitrophenyl)-2'-deoxyadenosine and Related Nucleosides

Research has shown that certain nucleoside analogs can exhibit mutagenic properties. oup.com A study investigating 2-substituted adenosine derivatives found that while 2-phenyladenosine itself was nonmutagenic, contaminants containing a nitro group possessed significant mutagenic activity. nih.gov

Specifically, 2-(p-nitrophenyl)-2'-deoxyadenosine (B217605) was identified as a potent mutagen. oup.comnih.gov Its mutagenicity was evaluated using the Ames test, a widely used method that employs bacteria to detect chemical mutagens. cambridgemedchemconsulting.comyoutube.com The compound was found to be strongly mutagenic in Salmonella typhimurium strains TA98 (which detects frameshift mutagens) and TA100 (which detects base-pair substitution mutagens), and this activity did not require metabolic activation by liver enzymes. oup.comnih.gov

A structure-activity relationship study revealed that the potency of these compounds was in the order of 2-(p-nitrophenyl)-2'-deoxyadenosine > 2-(p-nitrophenyl)-adenine > 2-(p-nitrophenyl)adenosine. oup.com The mutagenic potency of 2-(p-nitrophenyl)-2'-deoxyadenosine in the TA98 strain was found to be an order of magnitude greater than that of the well-known mutagen 4-nitroquinoline (B1605747) N-oxide. nih.gov Furthermore, the compound also demonstrated mutagenicity in a mammalian cell line (mouse FM3A), indicating its potential to affect eukaryotic cells. oup.com The mechanism is thought to involve its conversion into the corresponding 2'-deoxynucleoside 5'-triphosphate, which can then be incorporated into DNA during replication, leading to mutations. oup.com

Table 2: Mutagenic Activity of 2-(4-nitrophenyl)adenosine and Related Compounds in the Ames Test

| Compound | S. typhimurium Strain | Revertants per nmol (without S9 activation) |

|---|---|---|

| 2-(p-nitrophenyl)adenosine | TA98 | 1.8 |

| 2-(p-nitrophenyl)adenine | TA98 | 11.2 |

| 2-(p-nitrophenyl)-2'-deoxyadenosine | TA98 | 134 |

| 2-(p-nitrophenyl)adenosine | TA100 | 0.2 |

| 2-(p-nitrophenyl)adenine | TA100 | 1.4 |

| 2-(p-nitrophenyl)-2'-deoxyadenosine | TA100 | 12.5 |

Data sourced from Matsuda et al., Nucleic Acids Research, 1990. oup.com

In Vitro Mutagenicity Assays (e.g., Ames Salmonella Assay, Mouse Cell Lines)

The mutagenic potential of 2-(4-nitrophenyl)adenosine and its related structures has been evaluated primarily through bacterial reverse mutation assays, commonly known as the Ames test. re-place.benih.gov This assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the rate at which a test chemical can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium. re-place.be

Studies on a series of adenine derivatives featuring a p-nitrophenyl group revealed significant mutagenic activity. Specifically, compounds where the p-nitrophenyl group was attached at position 2, 8, or 9 of the adenine ring were found to be directly mutagenic in Salmonella typhimurium strains TA98 and TA100. nih.gov Strain TA98 is designed to detect frameshift mutagens, while TA100 detects base-pair substitution mutagens. re-place.be The activity in both strains suggests that these compounds can induce both types of genetic alterations. In contrast, N6-(p-nitrophenyl)adenine did not exhibit mutagenicity, indicating that the position of the nitrophenyl group is critical for this activity. nih.gov The mutagenic potency of these compounds was observed to be high, comparable to that of the known mutagen 2-nitrofluorene. nih.gov

The essential role of the nitro group in the mutagenicity of these compounds was demonstrated using nitroarene-sensitive and -insensitive Salmonella strains. nih.gov The Ames test can be performed with or without an external metabolic activation system (typically a rat liver extract known as S9 mix), which simulates mammalian metabolism. re-place.be The (p-nitrophenyl)adenine derivatives showed direct mutagenicity, meaning they did not require metabolic activation to exert their mutagenic effects. nih.gov

| Compound | Position of p-nitrophenyl group | Mutagenic Activity in S. typhimurium (TA98, TA100) |

|---|---|---|

| 2-(p-nitrophenyl)adenine | 2 | Positive |

| 8-(p-nitrophenyl)adenine | 8 | Positive |

| 9-(p-nitrophenyl)adenine | 9 | Positive |

| N6-(p-nitrophenyl)adenine | N6 | Negative |

| 2,9-bis-(p-nitrophenyl)adenine | 2 and 9 | Positive |

| 8,9-bis-(p-nitrophenyl)adenine | 8 and 9 | Positive |

| N6,9-bis-(p-nitrophenyl)adenine | N6 and 9 | Negative |

Table 1. Summary of mutagenicity findings for (p-nitrophenyl)adenine derivatives in the Ames Salmonella assay. Data sourced from Matsuda et al. (1991). nih.gov

Proposed Mechanisms of DNA Interaction and Mutation Induction

The mechanism by which 2-(4-nitrophenyl)adenosine analogs induce mutations is believed to be linked to their structural characteristics. Research suggests that for mutagenicity to occur, a coplanar relationship between the p-nitrophenyl ring and the purine ring system is crucial. nih.gov This structural feature is thought to facilitate the molecule's ability to intercalate, or insert itself, between the base pairs of the DNA double helix. nih.gov Such intercalation can distort the DNA structure, potentially leading to errors during DNA replication or repair, resulting in frameshift or base-pair substitution mutations.

The nitro group (NO2) is considered essential for the mutagenic activity. nih.gov In many nitroaromatic compounds, mutagenicity is mediated by the metabolic reduction of the nitro group to reactive intermediates, such as nitroso and N-hydroxylamino derivatives, which can then form covalent adducts with DNA bases. This process is often carried out by bacterial nitroreductases present in the Salmonella tester strains. The direct-acting mutagenicity of (p-nitrophenyl)adenines in the Ames test points to their ability to be activated by these bacterial enzymes. nih.gov

Therefore, the proposed mechanism involves two key steps:

Intercalation: The planar structure of the molecule allows it to slide between DNA base pairs. This is supported by the observation that derivatives where the p-nitrophenyl group is directly linked to the purine ring are mutagenic, while those with a less rigid linkage (like at the N6 position) are not. nih.gov

DNA Adduct Formation: Following intercalation, the nitro group is enzymatically reduced to a reactive species that covalently binds to DNA. This DNA damage, if not properly repaired, can lead to the incorporation of incorrect bases during DNA replication, causing a permanent mutation. nih.gov

Cellular and Preclinical Pharmacological Investigations (Mechanistic Focus)

In Vitro Models of Cellular Responses (e.g., Anti-inflammatory Effects in Mast Cells, Cytoprotective Effects in Hepatic Cells)

Adenosine and its analogs are potent modulators of cellular function, with effects that are highly dependent on the cell type and the specific adenosine receptors (ARs) expressed.

Cytoprotective Effects in Hepatic Cells: In liver cells, adenosine and its metabolites like inosine have demonstrated significant cytoprotective effects, particularly in models of ischemia-reperfusion injury. nih.gov Studies using HepG2 liver cell cultures showed that adenosine could protect against cell death and the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, during periods of oxygen and glucose deprivation. nih.gov This protection appears to be independent of receptor activation, as AR antagonists did not prevent the cytoprotective effects. nih.gov Instead, the mechanism is linked to intracellular actions, where adenosine and its conversion to inosine can serve as an alternative energy source to help restore cellular ATP levels under hypoxic conditions. nih.gov In other models of drug-induced hepatotoxicity, activation of the A2B receptor by an agonist was found to enhance recovery and promote the resolution of necrotic areas, suggesting a role for receptor-mediated pathways in liver protection and repair. bioworld.com

| Cell Type | Model | Key Adenosine Receptor(s) | Observed Effect of Agonist/Analog | Proposed Mechanism |

|---|---|---|---|---|

| Mast Cells | In vitro inflammation | A2A | Inhibition of degranulation | Decreased intracellular calcium influx nih.gov |

| Mast Cells | In vitro inflammation | A2B | Pro-inflammatory mediator release (e.g., IL-8, IL-13) | Activation of Gs and Gq protein signaling pathways nih.gov |

| Hepatic (HepG2) Cells | In vitro ischemia-reperfusion | N/A (Receptor-independent) | Reduced cell death and LDH release | Intracellular conversion to inosine, restoration of cellular bioenergetics nih.gov |

| Hepatic Cells | Acetaminophen-induced toxicity | A2B | Enhanced recovery, resolution of necrosis | Increased macrophage migration and repopulation of Kupffer cells bioworld.com |

Table 2. Summary of cellular responses to adenosine analogs in in vitro models.

Preclinical Animal Models for Mechanistic Elucidation (e.g., Thrombosis Models, Neuroprotection)

The systemic effects of adenosine analogs have been explored in various preclinical animal models to understand their therapeutic potential.

Thrombosis Models: In animal models of arterial thrombosis, adenosine and inosine have been shown to significantly inhibit thrombus formation. nih.gov The mechanism involves the inhibition of platelet activation and aggregation. Adenosine, acting primarily through the A2A receptor on platelets, increases intracellular levels of cyclic AMP (cAMP). nih.govnih.gov Elevated cAMP levels inhibit key platelet activation processes, including P-selectin expression, phosphatidylserine (B164497) exposure, and ATP release, thereby reducing platelet adhesion and aggregation under flow conditions. nih.gov The anti-thrombotic effect of adenosine can be attenuated by A2A receptor antagonists, confirming the central role of this receptor subtype in mediating its antiplatelet effects. nih.gov

Neuroprotection Models: The adenosinergic system is a key target for neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease (PD). The adenosine A2A receptor is highly expressed in brain regions affected by PD, where it interacts with dopamine D2 receptors. mednexus.org In animal models of PD (e.g., using neurotoxins like MPTP or 6-hydroxydopamine), antagonists of the A2A receptor have demonstrated significant neuroprotective effects. nih.gov These antagonists protect against the loss of dopaminergic neurons and prevent the functional decline of dopaminergic nerve terminals. nih.govnih.gov The proposed mechanisms for this neuroprotection are broad and may include reducing neuroinflammation and counteracting the excitotoxicity associated with excessive glutamate (B1630785) release. nih.govnih.gov The therapeutic potential of this approach is highlighted by the approval of the selective A2A antagonist istradefylline (B1672650) for use in PD patients. mednexus.org

Modulation of Endogenous Adenosine Levels and Receptor Responsiveness in Experimental Systems

The physiological effects of adenosine analogs are intricately linked to the body's own adenosinergic system. Endogenous adenosine acts as a local modulator, with its extracellular concentration tightly regulated and increasing significantly in response to metabolic stress, such as hypoxia or ischemia. nih.govnih.gov

Modulation of Endogenous Adenosine Levels: Under basal conditions, endogenous adenosine exerts a tonic inhibitory effect in many systems, such as restraining the release of catecholamines from the adrenal medulla and neurotransmitters in the central nervous system. nih.gov The extracellular levels of adenosine are controlled by a balance of production, uptake, and degradation. It is produced from the breakdown of released ATP by ectonucleotidases like CD39 and CD73. nih.gov It is cleared by cellular uptake or enzymatic degradation by adenosine deaminase (ADA), which converts it to inosine. mdpi.com In experimental systems, inhibiting adenosine deaminase or cellular uptake can increase endogenous adenosine levels, thereby amplifying its physiological effects. Conversely, the effects of endogenous adenosine can be blocked by adenosine receptor antagonists. nih.gov

Modulation of Receptor Responsiveness: Adenosine receptors, like other G protein-coupled receptors, are subject to dynamic regulation. Continuous exposure to an agonist can lead to desensitization, a process where the receptor becomes less responsive to stimulation. mdpi.com This can occur through receptor phosphorylation and internalization. The expression of adenosine receptor genes can also be modulated by various stimuli. For instance, A2A receptor mRNA expression can be regulated by its own activation via cAMP generation. nih.govnih.gov The responsiveness of a cell or tissue to an adenosine analog is therefore dependent not only on the concentration of the analog but also on the expression level and functional state of the adenosine receptors, which can change in pathological conditions. nih.gov Experimental systems can exploit these mechanisms; for example, A2A receptor agonists can be used to study downstream signaling events like cAMP production and PKA activation, while antagonists can block these effects and reveal the role of endogenous adenosine signaling. mdpi.comnih.gov

Computational Approaches in the Study of 2 4 Nitrophenyl Adenosine

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method has been instrumental in understanding how 2-(4-nitrophenyl)adenosine and related antagonists interact with adenosine (B11128) receptors (ARs), particularly the A3 subtype.

In studies of a series of 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives, molecular docking has been employed to elucidate the binding mode of these antagonists within the human A3 adenosine receptor (hA3AR). nih.govresearchgate.net For instance, the derivative 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione, which exhibits a high affinity for the hA3AR (Ki = 0.60 nM), was computationally modeled to understand its interaction with key residues in the receptor's binding pocket. nih.gov These simulations help to visualize how the 4-nitrophenyl group and the triazoloquinoxaline scaffold fit within the receptor, guiding further chemical modifications to enhance affinity and selectivity. nih.govresearchgate.net

Docking studies are not limited to a single compound but are often used to explain the SAR of a whole class of antagonists. researchgate.net By comparing the docking poses and scores of various derivatives, researchers can rationalize why certain chemical modifications lead to increased or decreased receptor affinity. This approach was used to understand the SAR of 4-substituted-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives, where different acylamino, sulfonylamino, and other moieties were introduced. researchgate.net The insights from these docking simulations are crucial for the rational design of new compounds with improved pharmacological profiles.

Homology Modeling of Adenosine Receptor Subtypes for Ligand Design

Due to the challenges in crystallizing G protein-coupled receptors (GPCRs) like adenosine receptors, experimentally determined structures are often unavailable. Homology modeling provides a powerful alternative by constructing a three-dimensional model of a target protein based on the known structure of a related homologous protein (the template). plos.org This technique has been extensively used to create models of adenosine receptor subtypes to facilitate structure-based drug design. plos.orgpku.edu.cnnih.gov

For the A1 adenosine receptor (A1AR), a 3D model was built using the X-ray structure of the A2A adenosine receptor (A2AAR) as a template, given their 40% sequence identity. plos.org Such models are crucial for performing molecular docking simulations and virtual screening campaigns, especially when no crystal structure for the target receptor exists. plos.org The quality and utility of these models are often validated by their ability to distinguish known active ligands from decoy molecules. pku.edu.cn

Ligand-based homology modeling (LBHM) has also been a key strategy, where the model is refined using information from known ligands to better represent the active state of the receptor. researchgate.net This approach was used to rationalize the structure-affinity relationships for a series of 2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives as hA3AR antagonists. researchgate.net The resulting receptor model provided a putative binding motif that could explain the observed SAR for this class of compounds. researchgate.net Similarly, models for the A2B and A3 receptors have been developed based on the structure of bovine rhodopsin to visualize the binding environment and guide the design of new antagonists. nih.govnih.gov

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as an adenosine receptor. mdpi.com This approach significantly accelerates the drug discovery process by prioritizing a smaller number of promising candidates for experimental testing.

Virtual screening campaigns have been successfully applied to identify novel antagonists for adenosine receptors. For example, a screen of approximately 2.2 million lead-like compounds was performed against a homology model of the A1AR, which led to the identification of numerous potent and novel ligands with a hit rate of 21%. plos.org Various software packages like DOCK, VINA, and GOLD are used for these large-scale docking experiments, with their performance being evaluated based on metrics like enrichment factor (EF) and the area under the ROC curve (AU-ROC). pku.edu.cn

Pharmacophore-based virtual screening is another powerful technique. A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific receptor. nih.gov These models can be generated based on a set of known active ligands and then used to screen databases for new compounds that match the pharmacophore. nih.govnih.gov This method has been used to search for new A2AAR agonists, where the pharmacophore model highlighted key features like hydrophobic groups, hydrogen bond donors, and aromatic rings that are crucial for receptor binding. nih.gov The combination of virtual screening with homology modeling and molecular docking creates a synergistic workflow for the discovery and optimization of novel ligands for adenosine receptors. acs.org

Future Directions and Research Perspectives on 2 4 Nitrophenyl Adenosine Derivatives

Development of Novel Adenosine (B11128) Receptor Ligands with Enhanced Selectivity

The therapeutic potential of adenosine receptor modulators is often dictated by their selectivity for one of the four receptor subtypes (A1, A2A, A2B, and A3). nih.gov Each subtype is implicated in distinct physiological and pathological processes, making selectivity crucial for achieving desired therapeutic effects while minimizing off-target side effects. nih.gov The development of derivatives of 2-(4-nitrophenyl)adenosine with enhanced selectivity is a primary objective for future research.

Medicinal chemistry has established that modifications at the 2-position of the adenosine scaffold are a powerful strategy for tuning receptor affinity and selectivity. nih.govnih.gov For instance, the addition of various aryl or alkyl groups at this position can significantly alter the interaction profile of the ligand with the receptor's binding pocket. Future work on 2-(4-nitrophenyl)adenosine would systematically explore how further modifications to the nitrophenyl ring (e.g., altering the position or nature of the substituent) or introducing additional chemical groups at the N6 and 5' positions of the core adenosine structure can refine selectivity. The goal is to create a portfolio of ligands that can precisely target a single adenosine receptor subtype, allowing for a more detailed investigation of its role in disease and as a potential therapeutic target. nih.gov

Table 1: Adenosine Receptor Subtypes and General Functions

| Receptor Subtype | Primary Signaling Pathway | Key Physiological Roles |

|---|---|---|

| A1 | Inhibits adenylyl cyclase (via Gi protein) | Cardiac rhythm regulation, neuroprotection, sedation. nih.govmdpi.com |

| A2A | Stimulates adenylyl cyclase (via Gs protein) | Vasodilation, immune response suppression, motor control. nih.govsigmaaldrich.com |

| A2B | Stimulates adenylyl cyclase (via Gs protein) | Inflammation, bronchoconstriction, angiogenesis. nih.gov |

| A3 | Inhibits adenylyl cyclase (via Gi protein) | Cardioprotection, inflammation, potential role in cancer. mdpi.comsigmaaldrich.com |

Exploration of Unconventional Adenosine Receptor-Independent Cellular Mechanisms

While the primary focus of adenosine analog research has been on direct receptor interaction, there is growing interest in cellular mechanisms that are independent of the four canonical adenosine receptors. nih.gov Some compounds can influence adenosinergic signaling indirectly, for example, by altering the concentration of endogenous adenosine. nih.gov Future research on 2-(4-nitrophenyl)adenosine derivatives should investigate these unconventional pathways.

Potential receptor-independent mechanisms include:

Inhibition of Nucleoside Transporters: Compounds could block equilibrative nucleoside transporters (ENTs), which are responsible for clearing adenosine from the extracellular space. By inhibiting these transporters, a derivative could increase the local concentration of endogenous adenosine, thereby amplifying its natural signaling effects through all available receptor subtypes. nih.gov

Modulation of Metabolic Enzymes: The cellular levels of adenosine are tightly regulated by enzymes such as adenosine kinase (ADK) and adenosine deaminase (ADA). A derivative of 2-(4-nitrophenyl)adenosine could potentially act as an inhibitor of these enzymes, leading to an accumulation of intracellular and extracellular adenosine. nih.gov

Investigating these possibilities is crucial for a complete understanding of a compound's biological activity. A molecule that exhibits potent physiological effects despite having weak affinity for adenosine receptors would be a prime candidate for exploring such unconventional mechanisms.

Advanced Synthetic Methodologies for Novel Analog Generation

The generation of a diverse library of 2-(4-nitrophenyl)adenosine analogs for biological screening depends on the availability of robust and flexible synthetic methodologies. While traditional methods for modifying adenosine, such as nucleophilic substitution, have been foundational, modern organic synthesis offers a more powerful toolkit. nih.govmdpi.com

Future synthetic strategies will likely incorporate advanced techniques to accelerate the discovery of novel analogs:

Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds. These methods would enable the introduction of a wide variety of substituents onto the purine (B94841) core or the 2-position phenyl ring, creating chemical diversity that is difficult to achieve with classical methods.

Click Chemistry: The use of copper-catalyzed or strain-promoted azide-alkyne cycloadditions provides a highly efficient and orthogonal method for conjugating different molecular fragments. This could be used to attach larger moieties, such as fluorescent tags for imaging studies or pharmacokinetic modifiers, to the 2-(4-nitrophenyl)adenosine scaffold. nih.gov

Combinatorial Chemistry and High-Throughput Synthesis: Employing automated synthesis platforms can rapidly generate large libraries of related compounds, enabling a more comprehensive exploration of the structure-activity relationship (SAR) around the 2-(4-nitrophenyl)adenosine core.

These advanced methods will be instrumental in producing the novel chemical entities needed to probe the complexities of the adenosine system. researchgate.netsemanticscholar.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To fully understand the cellular impact of novel 2-(4-nitrophenyl)adenosine derivatives, future research must move beyond single-endpoint assays and embrace a systems-biology approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound. thermofisher.comnih.gov

A multi-omics workflow for a promising 2-(4-nitrophenyl)adenosine analog could involve:

Transcriptomics (RNA-seq): Treating cells with the compound and sequencing their messenger RNA to identify which genes are upregulated or downregulated. This can reveal the cellular pathways that are most affected by the drug.

Proteomics (Mass Spectrometry): Analyzing the protein content of the treated cells to see how the changes in gene expression translate to changes in the levels of functional proteins. This can also identify post-translational modifications that alter protein activity. brighton.ac.uk

Metabolomics (Mass Spectrometry/NMR): Studying the small-molecule metabolites in the cells to understand how the compound alters cellular metabolism. thermofisher.com

By integrating these layers of data, researchers can construct a comprehensive model of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover unexpected off-target effects. nih.govnih.gov This approach is essential for a deeper mechanistic elucidation that can guide further drug development and clinical application. nih.gov

Table 2: Overview of Multi-Omics Technologies

| Omics Field | Molecule Studied | Information Gained |

|---|---|---|

| Genomics | DNA | Genetic variants, gene structure. thermofisher.com |

| Transcriptomics | RNA | Gene expression levels, splice variants. thermofisher.com |

| Proteomics | Proteins | Protein abundance, modifications, interactions. thermofisher.com |

| Metabolomics | Metabolites | Small molecule concentrations, metabolic pathway activity. thermofisher.com |

Q & A

Q. What are the standard synthetic routes for 2-(4-nitrophenyl)adenosine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling adenosine with 4-nitrophenyl groups via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For example, dibutyltin oxide-mediated acylation has been used for analogous nitrophenyl glycosides . Optimization includes:

- Catalyst selection : Tin-based catalysts improve regioselectivity.

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Reactions at 60–80°C minimize side products.

Purity is verified using HPLC with UV detection (λ = 260 nm for adenosine backbone).

Q. How is 2-(4-nitrophenyl)adenosine characterized spectroscopically, and what key peaks indicate successful derivatization?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons of the 4-nitrophenyl group appear as doublets at δ 7.5–8.5 ppm. The ribose C1' proton shows a downfield shift due to electron-withdrawing effects.

- ¹³C NMR : The nitro group causes deshielding of adjacent carbons (C2' and C4'), appearing at ~150 ppm.

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 388.38) confirms molecular weight. High-resolution MS distinguishes isotopic patterns from potential impurities .

Q. What are the primary biochemical applications of 2-(4-nitrophenyl)adenosine in cell-based assays?

- Methodological Answer : This compound is used as:

- Enzyme substrate : For phosphatases or kinases, where the 4-nitrophenyl group acts as a chromogenic leaving group (absorbance at 405 nm upon hydrolysis).

- Viability assay component : Analogous to WST-1/XTT tetrazolium salts, it may participate in redox reactions to quantify metabolic activity .

Standard protocols involve dose-response curves (1–100 µM) and kinetic measurements over 30–60 minutes.

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent influence adenosine’s receptor binding affinity and selectivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Receptor profiling : Use competitive binding assays (e.g., A₁, A₂A, A₃ adenosine receptors) with radiolabeled agonists (e.g., [³H]CCPA).

- Key findings : The electron-withdrawing nitro group reduces adenosine’s inherent affinity for A₁/A₂A receptors but may enhance selectivity for A₃ subtypes due to steric and electronic effects .

- Computational modeling : Docking studies (AutoDock Vina) reveal hydrogen bonding between the nitro group and receptor residues (e.g., His272 in A₃) .

Q. What mechanisms underlie the mutagenicity of 2-(4-nitrophenyl)adenosine, and how can these risks be mitigated in experimental workflows?

- Methodological Answer :

- Mutagenicity data : Ames tests show positive results (Salmonella strain TA98, 10 µg/plate), likely due to nitro group reduction to reactive amines .

- Mitigation strategies :

- Chemical modification : Replace the nitro group with bioisosteres (e.g., cyano) to retain electronic effects without mutagenicity.

- Handling protocols : Use sealed systems for synthesis and storage to prevent decomposition into NOₓ vapors .

Q. How can researchers resolve contradictions in reported biological activities of 2-(4-nitrophenyl)adenosine across different studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, ATP concentrations) that affect activity. For example, activity in cancer cells (HeLa) may vary due to differential expression of adenosine receptors.

- Control experiments : Include adenosine receptor antagonists (e.g., Caffeine for A₁/A₂A) to confirm target specificity.

- Data normalization : Express results as % inhibition relative to positive controls (e.g., NECA for A₂B) .

Q. What analytical challenges arise in detecting degradation products of 2-(4-nitrophenyl)adenosine, and what methods address them?

- Methodological Answer :

- Degradation pathways : Thermal decomposition releases NOₓ and forms 2-(4-aminophenyl)adenosine (reduction product) .

- Detection methods :

- LC-MS/MS : MRM transitions (e.g., m/z 388 → 136 for parent; m/z 358 → 136 for de-nitrated product).

- TGA-DSC : Monitor mass loss and exothermic peaks at >200°C .

Methodological Notes

- Safety : Always handle under nitrogen to avoid nitro group reduction.

- Data validation : Cross-reference PubChem CID 131846073 for spectral libraries .

- Ethical compliance : Adhere to institutional guidelines for mutagenic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.